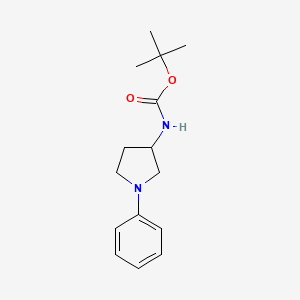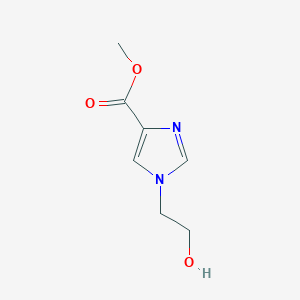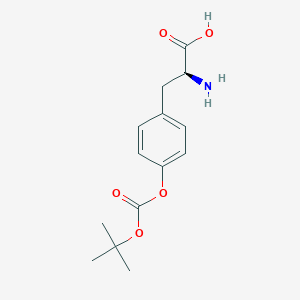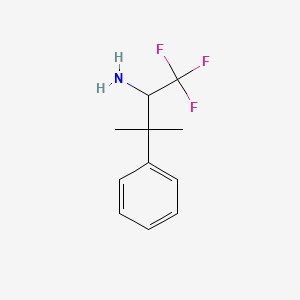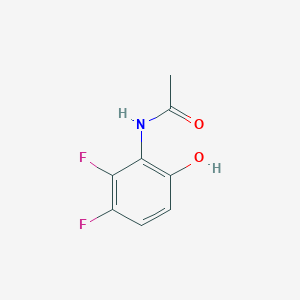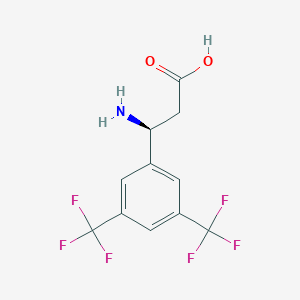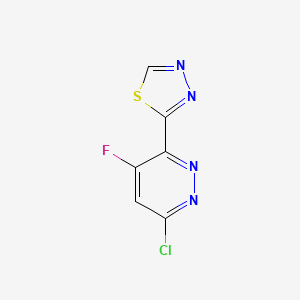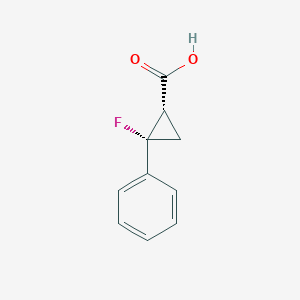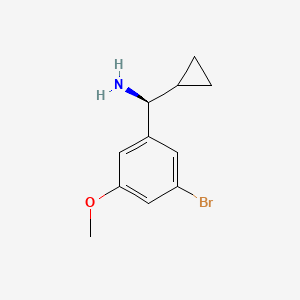
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is a chiral compound that features a cyclopropyl group attached to a methanamine moiety, with a bromine and methoxy substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination of 3-methoxyphenyl: The starting material, 3-methoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3-bromo-5-methoxyphenyl.
Formation of cyclopropylmethanamine: Cyclopropylmethanamine can be synthesized via the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile.
Coupling reaction: The final step involves coupling the brominated phenyl compound with cyclopropylmethanamine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine substituent can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.
Reduction: (S)-(3-Methoxyphenyl)(cyclopropyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Organic Synthesis: The compound is used in the development of new synthetic methodologies, particularly in the formation of chiral cyclopropane derivatives.
Biological Studies: It is employed in studying the biological activity of cyclopropyl-containing compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
作用機序
The mechanism of action of (S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique interactions with biological macromolecules, influencing their activity. The bromine and methoxy substituents may also play a role in modulating the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(S)-(3-Methoxyphenyl)(cyclopropyl)methanamine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
Uniqueness
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is unique due to the presence of both a bromine and methoxy group on the phenyl ring, combined with a cyclopropylmethanamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
(S)-(3-bromo-5-methoxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m0/s1 |
InChIキー |
PHXGIUZSRBUJHI-NSHDSACASA-N |
異性体SMILES |
COC1=CC(=CC(=C1)[C@H](C2CC2)N)Br |
正規SMILES |
COC1=CC(=CC(=C1)C(C2CC2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)
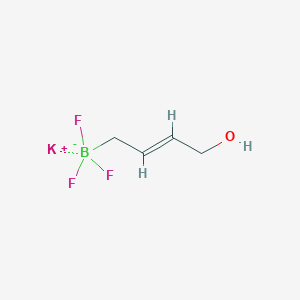
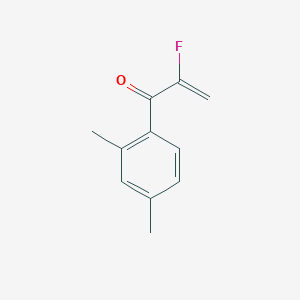
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
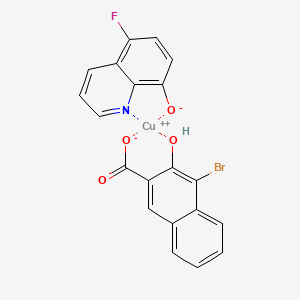
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
